4-Cyclopropoxy-5-iodopicolinic acid
Description
4-Cyclopropoxy-5-iodopicolinic acid is a picolinic acid derivative characterized by a cyclopropoxy group at the 4-position and an iodine atom at the 5-position of the pyridine ring. The cyclopropoxy group introduces steric hindrance and electronic effects due to its strained three-membered ring, enhancing reactivity in synthetic and biological contexts . The iodine substituent contributes to unique halogen bonding capabilities and polarizability, which influence both chemical reactivity and interactions with biological targets . This compound is of interest in medicinal chemistry, particularly for applications in enzyme inhibition and therapeutic agent development .
Properties
Molecular Formula |
C9H8INO3 |
|---|---|
Molecular Weight |
305.07 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8INO3/c10-6-4-11-7(9(12)13)3-8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
KNULDXGQBNORHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boronic acids or esters as reagents, along with a palladium catalyst and a base, under mild conditions.
Industrial Production Methods
Industrial production methods for 4-Cyclopropoxy-5-iodopicolinic acid are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-iodopicolinic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted picolinic acids, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Scientific Research Applications
4-Cyclopropoxy-5-iodopicolinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-iodopicolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This can affect various biological pathways, including those involved in viral replication and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Analogs
Functional Group Variations at the 5-Position
| Compound Name | 5-Position Substituent | Key Applications |
|---|---|---|
| 4-Cyclopropoxy-5-iodopicolinic acid | Iodine | Enzyme inhibition; therapeutic probes |
| 4-Cyclopropoxy-5-methylpicolinamide | Methyl | Limited biological activity due to non-polar substituent |
| 4-Cyano-5-cyclopropoxypicolinic acid | Cyano | Electron-withdrawing effects enhance reactivity in nucleophilic substitutions |
- Iodine vs. Methyl : The iodine atom’s polarizability and size enable stronger interactions with hydrophobic pockets in proteins, unlike the smaller methyl group .
- Iodine vs. Cyano: While cyano groups enhance electrophilicity, iodine’s halogen bonding offers unique binding modes in biological targets .
Cyclopropoxy-Containing Derivatives
| Compound Name | Core Structure | Unique Features |
|---|---|---|
| This compound | Picolinic acid | Combines cyclopropoxy strain with iodine’s electronic effects |
| 5-Cyclopropoxy-4-isopropoxypicolinamide | Picolinamide | Isopropoxy group reduces steric hindrance compared to cyclopropoxy |
| 4-Cyclopropoxy-5-(dimethylamino)picolinic acid | Dimethylamino substituent | Basic amino group alters solubility and charge distribution |
- Cyclopropoxy vs. Isopropoxy : The cyclopropoxy group’s ring strain increases reactivity, whereas isopropoxy’s flexibility may reduce target binding specificity .
- Iodine vs. Dimethylamino: Iodine’s electronegativity supports halogen bonding, while dimethylamino groups introduce positive charge, affecting solubility and membrane permeability .
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